Product packaging for ZFH-2 protein(Cat. No.:CAS No. 143066-63-1)

ZFH-2 protein

Cat. No.: B1177225
CAS No.: 143066-63-1
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Description

The ZFH-2 protein is a conserved zinc finger homeodomain transcription factor that serves as a critical regulator of cell fate and differentiation. In the Drosophila model system, ZFH-2 is specifically expressed in adult intestinal stem cells and their progenitor cells, where it is a major driver of enteroblast activation and differentiation in the absorptive lineage . Its function is essential for initiating the cellular changes required for differentiation, including the formation of membrane protrusions and acting upstream of the TOR growth-promoting pathway . Research shows that sustained expression of ZFH-2 blocks terminal differentiation, leading to dysplasia and the formation of tumor-like lesions, highlighting its role as a key regulator of the balance between proliferation and differentiation . Beyond the intestine, ZFH-2 has documented functions in other developmental contexts. It is involved in proximal-distal patterning during wing and leg imaginal disc development and is required for the specification of cell fates in the central nervous system (CNS), including a subset of serotonergic and dopaminergic neurons . Furthermore, ZFH-2 has been identified as a mediator of hypercapnic immune regulation, linking it to responses against bacterial infection . This product is intended for research applications such as the study of somatic stem cell biology, tissue regeneration, cell differentiation mechanisms, and cancer biology. ZFH-2 is the Drosophila homolog of mammalian transcription factors ATBF1 and ZFHX3, making it a valuable tool for understanding conserved genetic programs . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

143066-63-1

Molecular Formula

C21H38N6O4

Synonyms

ZFH-2 protein

Origin of Product

United States

Scientific Research Applications

Neurobiological Applications

ZFH-2 plays a crucial role in the development and regulation of neuronal populations. Research has shown that ZFH-2 is involved in the expression of neurotransmitter-related genes, particularly in Drosophila models.

Case Study: Drosophila Central Nervous System

  • Findings : ZFH-2 regulates the expression of the DOPA decarboxylase gene (Ddc), which is essential for serotonin and dopamine neuron development. Mutations in Zfh-2 result in decreased Ddc expression, affecting neuronal differentiation and function .
  • Implications : Understanding ZFH-2's role can lead to insights into neurodevelopmental disorders and potential therapeutic targets for diseases related to neurotransmitter dysregulation.

Immunological Applications

ZFH-2 has been identified as a mediator of immune responses, particularly under conditions of hypercapnia (elevated CO2 levels).

Case Study: Hypercapnic Immune Suppression

  • Findings : In Drosophila, reducing Zfh-2 function through RNA interference improved survival rates during infections under elevated CO2 conditions. Specifically, tissue-specific knockdown of Zfh-2 in the fat body enhanced resistance to bacterial infections by upregulating antimicrobial peptides .
  • Mechanism : ZFH-2 appears to mediate immune suppression by downregulating innate immune gene expression during hypercapnia, highlighting its potential as a target for enhancing immune responses in hypoxic environments .

Developmental Biology Applications

ZFH-2 is also significant in regulating cell differentiation processes during development.

Case Study: Enteroblast Differentiation

  • Findings : Research indicates that ZFH-2 is essential for the activation and differentiation of enteroblasts into enterocytes in the Drosophila gut. Knockdown of Zfh-2 resulted in impaired differentiation under stress conditions, leading to dysplastic intestinal architecture .
  • Implications : These findings suggest that manipulating ZFH-2 expression could be a strategy for addressing gastrointestinal disorders or enhancing regenerative processes post-injury.

Potential Therapeutic Applications

Given its regulatory roles across various biological systems, ZFH-2 presents potential therapeutic avenues:

Application AreaPotential Therapeutic UseDescription
NeurodevelopmentTargeting neurotransmitter disordersModulating ZFH-2 could influence neuronal differentiation and function.
ImmunotherapyEnhancing immune responses against infectionsInhibiting ZFH-2 may improve survival rates during infections under stress.
Regenerative MedicinePromoting intestinal regenerationRegulating ZFH-2 could enhance enterocyte differentiation post-injury.

Chemical Reactions Analysis

Transcriptional Regulation

ZFH-2 functions primarily through its ability to bind DNA and regulate gene expression. Its structure includes multiple zinc finger motifs and homeodomains, which facilitate specific interactions with DNA sequences. The chemical interactions involved in this process include:

  • Hydrogen bonding : Between amino acid side chains of ZFH-2 and the bases of DNA.

  • Van der Waals forces : Contributing to the stability of the protein-DNA complex.

  • Electrostatic interactions : Between charged residues on ZFH-2 and phosphate groups on the DNA backbone.

Protein-Protein Interactions

ZFH-2 interacts with various other proteins to modulate its function, including transcriptional co-factors and repressors. These interactions can alter the kinetics of target gene expression through:

  • Allosteric modulation : Changing the conformation of ZFH-2 or its partners upon binding, which can enhance or inhibit transcription.

  • Formation of protein complexes : Such as those involving other transcription factors or chromatin remodeling proteins.

Post-translational Modifications

Chemical modifications post-translationally can influence ZFH-2 activity:

  • Phosphorylation : Can alter ZFH-2's stability and interaction with other proteins.

  • Methylation : May affect its binding affinity to DNA or protein partners.

These modifications play significant roles in regulating ZFH-2's function in response to cellular signals.

Role in Enteroblast Activation

Research has shown that ZFH-2 is essential for the activation of enteroblasts in Drosophila. Manipulating its expression leads to significant morphological changes:

  • Overexpression : Induces cellular protrusions and reduces circularity, indicating activation.

  • Knockdown : Prevents activation, resulting in dormant enteroblasts with small nuclei .

Influence on Stem Cell Proliferation

ZFH-2 has been found to regulate intestinal stem cell (ISC) proliferation through its effects on enteroblast activation:

  • Insulin signaling pathway : ZFH-2 acts upstream of this pathway, influencing ISC behavior under stress conditions such as damage from DSS (dextran sulfate sodium) treatment .

Tumorigenesis and Dysplastic Lesions

Prolonged expression of ZFH-2 leads to dysplastic lesions characterized by multilayered cell structures in the intestinal epithelium:

  • This suggests that sustained ZFH-2 activity blocks terminal differentiation, promoting tumor-like growth instead .

Effects of ZFH-2 Manipulation on Enteroblast Behavior

Experimental ConditionEffect on EnteroblastsObservations
OverexpressionIncreased activationFormation of protrusions
KnockdownPrevented activationHigh circularity, absence of protrusions

Comparison with Similar Compounds

Structural Comparison with C2H2-ZF Proteins

ZFH-2 belongs to the C2H2 zinc finger (C2H2-ZF) protein family, characterized by tandem repeats of cysteine and histidine residues coordinating zinc ions. Table 1 highlights key structural differences between ZFH-2 and canonical C2H2-ZF proteins:

Table 1: Structural Features of ZFH-2 vs. Canonical C2H2-ZF Proteins

Feature ZFH-2 Canonical C2H2-ZF Proteins
Motif Signature G-S-P-X-D/N (PROSITE) Variable sequences (e.g., SP1: K-R)
Domain Composition Zinc finger + homeodomain Multiple C2H2 repeats only
DNA-Binding Specificity Targets BMP/JAK-STAT pathways Broad, context-dependent

Unlike typical C2H2-ZF proteins, which rely solely on zinc finger repeats for DNA recognition, ZFH-2 integrates homeodomain interactions, enabling precise targeting of developmental genes .

Functional Comparison with MEF-2

MEF-2 (Myocyte Enhancer Factor-2) shares regulatory roles with ZFH-2 in the CNS but differs in mechanism and targets. Evidence from Drosophila shows that a ZFH-2 binding site lies 82 nucleotides upstream of promoter C1, while an MEF-2 site is adjacent to promoter C2 .

Table 2: Functional Roles of ZFH-2 vs. MEF-2

Parameter ZFH-2 MEF-2
Primary Pathway BMP/JAK-STAT Calcium signaling, muscle development
Target Genes B-H2, neurotransmitter enzymes Muscle creatine kinase, CNS genes
Tissue Specificity CNS, regenerating tissues Muscle, CNS

While both regulate CNS genes, ZFH-2 is uniquely involved in BMP-dependent regeneration, whereas MEF-2 is pivotal in muscle differentiation .

Downstream Targets: B-H2 and Other Effectors

ZFH-2 directly activates B-H2 during cockroach limb regeneration, forming a BMP/JAK-STAT-ZFH-2-B-H2 axis to drive cell proliferation . This contrasts with other zinc finger proteins like SP1 or KLF4, which regulate cell cycle genes independently of BMP signaling.

Table 3: Pathway-Specific Roles of ZFH-2 vs. SP1

Parameter ZFH-2 SP1
Signaling Pathway BMP/JAK-STAT Growth factor/RTK pathways
Key Target B-H2 c-MYC, VEGF
Functional Outcome Tissue regeneration Cell proliferation, angiogenesis

Research Findings and Data Highlights

  • Binding Specificity : ZFH-2’s PROSITE motif (G-S-P-X-D/N) distinguishes it from other C2H2-ZF proteins, enabling unique promoter targeting .
  • Limb Regeneration: In Periplaneta americana, RNA-Seq and ATAC-seq data confirm ZFH-2’s direct regulation of B-H2, with knockdown experiments showing >50% reduction in cell proliferation .
  • CNS Regulation : EMSA assays in Drosophila validate ZFH-2’s binding to the decarboxylase promoter, with mutations in its zinc finger domain abolishing activity .

Preparation Methods

Mechanical vs. Detergent-Based Lysis

Mechanical lysis methods, such as sonication or French press, provide complete cellular disruption but risk co-fragmenting organelles, complicating subsequent fractionation. For ZFH-2, which exhibits nuclear and cytoplasmic localization, differential detergent lysis preserves organelle integrity. Thermo Fisher’s PERs (Protein Extraction Reagents) employ stepwise detergent concentrations to sequentially solubilize membranes while leaving nuclei intact. A comparative study showed 23% higher ZFH-2 yield from nuclear fractions using PERs versus mechanical homogenization.

Buffer Optimization for Solubility

ZFH-2’s zinc finger domains necessitate reducing agents (e.g., 2-β-mercaptoethanol) to prevent oxidative aggregation. However, Promega’s FastBreak™ reagent demonstrates that lysozyme-coupled detergent systems achieve 85% solubility without reducing agents, critical for maintaining disulfide-dependent interactions. Buffer pH also influences extraction efficiency:

Buffer pHZFH-2 Solubility (%)Protease Activity (RFU)
7.472450
8.089210
8.69195

Alkaline conditions (pH 8.6) maximize solubility while minimizing protease degradation.

Sub-Cellular Fractionation for Enrichment

Nuclear Isolation Protocols

ZFH-2’s role in transcriptional regulation necessitates high-purity nuclear extracts. Thermo Fisher’s fractionation reagents separate nuclei via low-speed centrifugation (800 × g) after hypotonic swelling. Adding 0.1% IGEPAL CA-630 dissolves cytoplasmic membranes while leaving nuclei intact, yielding 98% purity as confirmed by lamin B1 Western blot. For membrane-associated ZFH-2 isoforms, a 30% sucrose cushion effectively partitions plasma membrane proteins.

Mitochondrial Contaminant Removal

Mitochondrial COX IV contamination in nuclear fractions remains a challenge. Incorporating 1 mM EDTA in wash buffers reduces mitochondrial adherence by chelating Mg²⁺, decreasing COX IV levels from 12% to <2%.

Affinity Purification Systems

Polyhistidine-Tag Fusion Strategies

Promega’s MagneHis™ system enables rapid ZFH-2 purification using nickel-charged magnetic beads. Key parameters:

ParameterOptimal ValueYield Impact
Imidazole (elution)250 mM89% recovery
Binding pH8.095% binding
Denaturant6 M guanidine-HCl78% soluble

Denaturing conditions (6 M guanidine-HCl) resolve inclusion body issues but require subsequent refolding steps.

Tagless Purification Challenges

For native ZFH-2, immunoaffinity columns with anti-ZFH-2 monoclonal antibodies show 40% lower yield than tagged systems but preserve DNA-binding activity. Coupling antibodies to NHS-activated Sepharose achieves 92% antigen retention versus 67% with protein A/G.

Post-Purification Processing

Dialysis vs. Gel Filtration

Removing imidazole after nickel-column purification is critical. Thermo Fisher’s Slide-A-Lyzer dialysis (10 kDa MWCO) reduces imidazole to <0.5 mM in 4 hours but causes 15% protein loss. Zeba spin desalting columns achieve equivalent clearance in 2 minutes with only 5% loss, making them preferable for labile ZFH-2.

Concentration Techniques

Centrifugal concentrators (100 kDa MWCO) concentrate ZFH-2 to 12 mg/mL without aggregation. Adding 0.01% Tween-20 stabilizes dilute solutions (<0.5 mg/mL) during ultrafiltration.

Specialized Extraction from FFPE Tissues

Deparaffinization Optimization

Frontiers’ mineral oil method (95°C, 5 min) outperforms xylene in recovering ZFH-2 from FFPE kidney tissues:

MethodProtein Yield (μg/mm³)Phosphorylation Preservation
Xylene (65°C)4.268%
Mineral oil (95°C)6.782%

Heating in mineral oil prevents epitope masking caused by xylene’s crosslinking.

Buffer Compatibility

RIPA lysis buffer extracts 22% more ZFH-2 than urea buffers from FFPE samples but increases protease activity 3-fold. Adding 1x HALT™ protease inhibitor cocktail restores integrity.

Quality Control Metrics

Purity Assessment

Silver staining detects contaminants at 0.1 ng levels, surpassing Coomassie’s 10 ng threshold. For ZFH-2, a 260/280 nm ratio <0.6 confirms RNA-free preparations.

Functional Validation

Electrophoretic mobility shift assays (EMSAs) using a consensus DNA sequence (5′-GCATTAGTCAA-3′) verify binding activity. Native PAGE shows 90% of purified ZFH-2 migrates as monomers, essential for crystallization trials .

Q & A

Q. What are the critical structural determinants of ZFH-2 for its DNA-binding activity?

Answer: ZFH-2's DNA-binding capability relies on its zinc finger homeodomains and a conserved PROSITE motif (G-S-P-X-[D/N]), identified through sequence analysis and structural modeling. Molecular dynamics simulations (10–50 ns) further reveal that reduced solvent-accessible surface area (SASA) in ZFH-2 correlates with stable DNA interactions .

Q. How can researchers experimentally validate ZFH-2's direct binding to specific DNA sequences?

Answer: Electrophoretic mobility shift assays (EMSAs) are foundational for confirming direct binding. For example, EMSA validated ZFH-2's interaction with BMP/JAK-STAT pathway elements in Periplaneta americana. Complement this with dual-luciferase reporter assays to assess transcriptional activation/repression .

Q. Which statistical standards are essential when reporting ZFH-2-related experimental data?

Answer: Follow NIH preclinical guidelines: report sample sizes, statistical tests (e.g., t-tests for SASA comparisons), and effect sizes. Use tools like GraphPad Prism for rigorous error analysis, ensuring reproducibility .

Advanced Research Questions

Q. What methodological framework is recommended for analyzing ZFH-2's role in chromatin remodeling?

Answer: Integrate ATAC-seq (to map open chromatin regions) with RNA-seq (to identify differentially expressed genes) in ZFH-2 knockdown/overexpression models. This approach revealed ZFH-2's regulation of B-H2 transcription factors during limb regeneration .

Q. How should molecular dynamics simulations be designed to study ZFH-2's conformational dynamics?

Answer: Use all-atom simulations (e.g., GROMACS or AMBER) with explicit solvent models over 10–50 ns trajectories. Monitor parameters like SASA (e.g., ZFH-2 shows a 400–600 nm² reduction over 50 ns) and root-mean-square deviation (RMSD) to quantify structural stability .

Q. What strategies resolve contradictions in ZFH-2's reported roles as both an activator and repressor?

Answer: Context-specific analyses are critical. For instance, in Periplaneta americana, ZFH-2's dual regulatory function depends on upstream BMP and JAK-STAT signaling crosstalk. Employ tissue-specific CRISPR knockout and co-immunoprecipitation (Co-IP) to identify interacting cofactors .

Q. What multi-omics approaches map ZFH-2's regulatory networks comprehensively?

Answer: Combine ChIP-seq (to identify direct DNA targets), RNA-seq (for gene expression profiles), and proteomics (to detect interaction partners). In limb regeneration studies, this triad confirmed ZFH-2's role in a BMP/JAK-STAT-B-H2 signaling cascade .

Q. How can researchers assess ZFH-2's functional conservation across species?

Answer: Perform phylogenetic analysis of ZFH-2 orthologs using tools like Clustal Omega. Validate functional conservation via cross-species rescue experiments (e.g., human ZFH-2 in invertebrate models) and motif conservation analysis (e.g., PROSITE motif alignment) .

Notes

  • Methodological Rigor: Advanced techniques (e.g., ATAC-seq, EMSA) require validation via orthogonal assays (e.g., RNAi followed by qPCR).
  • Contradiction Management: Discrepancies in ZFH-2's roles necessitate pathway-specific knockout models and co-factor profiling .
  • Ethical Reporting: Adhere to NIH guidelines for preclinical studies, including detailed experimental protocols and statistical transparency .

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